Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime
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Overview
Description
Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound features a phenyl group and a quinolinyl group attached to the ethanone backbone, making it a complex and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime typically involves the reaction of 1-phenyl-2-(2-quinolinyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol solvent system at elevated temperatures to facilitate the formation of the oxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The phenyl and quinolinyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-phenyl-2-(2-pyridinyl)-, oxime: Similar structure but with a pyridinyl group instead of a quinolinyl group.
Ethanone, 1-phenyl-2-(2-thiazolyl)-, oxime: Features a thiazolyl group, offering different chemical properties.
Uniqueness
Ethanone, 1-phenyl-2-(2-quinolinyl)-, oxime is unique due to the presence of both phenyl and quinolinyl groups, which confer distinct chemical and biological properties. The quinolinyl group, in particular, is known for its versatility in medicinal chemistry, making this compound a valuable target for drug development and other applications.
Properties
CAS No. |
56983-99-4 |
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Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(1-phenyl-2-quinolin-2-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C17H14N2O/c20-19-17(13-6-2-1-3-7-13)12-15-11-10-14-8-4-5-9-16(14)18-15/h1-11,20H,12H2 |
InChI Key |
FXULQSYGYRDCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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